molecular formula C12H9Cl2N3O2 B2919905 N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251562-02-3

N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2919905
CAS No.: 1251562-02-3
M. Wt: 298.12
InChI Key: AWJRSRKXBXGWBD-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a chemical compound of interest in medicinal and agrochemical research. It features a 2,3-dichlorophenyl group, a common motif in biologically active molecules, linked to a pyrimidine ring via an acetamide-oxygen bridge. The pyrimidine scaffold is a privileged structure in drug discovery, found in essential vitamins and various pharmaceutical agents, including barbitone, the first barbiturate hypnotic sedative and anticonvulsant . Compounds with similar N-arylacetamide structures are frequently explored due to their structural similarity to the lateral chain of natural benzylpenicillin . Researchers investigate this family of acetamide derivatives for potential applications in developing new therapeutic and agrochemical agents. The synthesis of related acetamides typically involves coupling an acetic acid derivative with an amine in the presence of a carbodiimide coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-8-3-1-4-9(11(8)14)17-10(18)7-19-12-15-5-2-6-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJRSRKXBXGWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,3-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the pyrimidin-2-yloxy group: This can be done through a nucleophilic substitution reaction where the pyrimidin-2-yloxy group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Dichlorophenyl vs. Other Substituted Phenyl Groups
  • N-(2,3-Dichlorophenyl) analogs :
    • N-(2,3-Dichlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-phenylimidazol-1-yl]acetamide (7e) :
  • Melting Point : 140–146°C
  • Yield : 69%
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide:
  • Melting Point : 230°C
  • Yield : 80%
  • Replaces the oxygen atom in the pyrimidinyloxy group with sulfur, enhancing lipophilicity and thermal stability. Analytical data (C: 45.29%, N: 12.23%, S: 9.30%) align with calculated values, indicating high purity .

  • Other substituted phenyl groups: N-(3-Chlorophenyl)-2-[(2-aminopyridin-3-yl)oxy]acetamide:
  • Molecular Formula : C₁₃H₁₂ClN₃O₂
  • Molar Mass : 277.71 g/mol
Dichlorophenyl in Pesticidal Compounds
  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide :
    • Used as a herbicide, highlighting how chloro and alkyl substituents on the phenyl ring influence pesticidal activity. The absence of a heterocyclic group distinguishes it from the target compound .

Heterocyclic Substituents on the Acetamide Backbone

Pyrimidinyloxy vs. Pyrimidinylthio
  • Pyrimidinylthio analog ():
    • Exhibits a higher melting point (230°C vs. 140–146°C for pyrazole-imidazole analogs) due to sulfur’s polarizability and hydrogen-bonding capacity.
    • The thioether linkage may enhance metabolic stability compared to the oxygen ether in the target compound .
Pyrimidine vs. Other Heterocycles
  • Pyrazole-imidazole hybrids ():
    • Compound 7e demonstrates moderate antimicrobial activity, suggesting that bulkier heterocycles like imidazole may improve target engagement but reduce solubility .
  • Benzothiazole derivatives ():
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide :
  • Incorporates a benzothiazole ring with a trifluoromethyl group, likely enhancing electron-withdrawing effects and bioavailability compared to pyrimidine-based analogs .
Yield and Purity Trends
  • Higher yields (80%) are observed in sulfur-containing analogs () compared to nitrogen-rich heterocycles (69% for Compound 7e, ), possibly due to fewer side reactions in thioether formation .
  • Melting points correlate with molecular symmetry and intermolecular forces. The pyrimidinylthio analog’s high melting point (230°C) reflects strong crystal packing facilitated by sulfur and hydrogen-bonding groups .
Analytical Characterization
  • Elemental analysis (e.g., C, N, S percentages in ) and spectroscopic data (IR, NMR) are critical for confirming the purity and structure of acetamide derivatives, as seen in and .

Biological Activity

N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of Acetamide Backbone : Achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
  • Introduction of Dichlorophenyl Group : This is accomplished through halogenation reactions to substitute a hydrogen atom on the acetamide backbone.
  • Attachment of Pyrimidin-2-yloxy Group : This step involves nucleophilic substitution to introduce the pyrimidine moiety.

These synthetic routes allow for the creation of derivatives that may enhance biological activity through modifications to the core structure.

The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The precise targets and pathways can vary based on the biological context in which the compound is studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, it showed promising results against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines, with IC50 values indicating effective inhibition .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrimidine and dichlorophenyl groups can enhance activity against specific cancer types. Compounds with electron-donating groups have shown increased potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, potentially making it useful in treating infections.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Cytotoxicity Assay : A study using the MTT assay demonstrated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.
    Cell LineIC50 (µM)
    HEPG25.12
    MCF74.87
    SW11166.34
    These results indicate a strong potential for further development as an anticancer agent.
  • Antimicrobial Testing : In vitro testing against various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

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